4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-9-15(20)5-8-19(13)27(24,25)23-11-16-10-18(22-12-21-16)14-3-6-17(26-2)7-4-14/h3-10,12,23H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIILMUWXNGUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Methyl-4-fluorotoluene
The synthesis begins with the sulfonation of 2-methyl-4-fluorotoluene using chlorosulfonic acid under controlled conditions. Key parameters include:
| Parameter | Optimal Condition | Source Citation |
|---|---|---|
| Temperature | 0–5°C | |
| Reaction Time | 4–6 hours | |
| Solvent | Dichloromethane | |
| Yield | 85–90% |
The product, 2-methyl-4-fluorobenzenesulfonyl chloride, is isolated via vacuum distillation.
Preparation of the Pyrimidine-Methylamine Moiety
Cyclocondensation for Pyrimidine Core Formation
A Biginelli-like reaction forms the pyrimidine ring. Ethyl acetoacetate, guanidine carbonate, and 4-methoxybenzaldehyde undergo cyclocondensation in ethanol with hydrochloric acid catalysis:
$$
\text{C}6\text{H}5\text{OCH}3\text{CHO} + \text{CH}3\text{COCO}2\text{Et} + \text{NH}2\text{C(NH)NH}_2 \rightarrow \text{6-(4-Methoxyphenyl)pyrimidin-4-ol} \quad
$$
Amination at Position 4
The hydroxyl group at position 4 is replaced with methylamine via a nucleophilic substitution reaction using methylamine hydrochloride in dimethylformamide (DMF) at 80°C. This yields 6-(4-methoxyphenyl)pyrimidin-4-ylmethylamine with a reported purity of >95% after recrystallization.
Sulfonamide Bond Formation
Coupling Reaction Optimization
The final step involves reacting 2-methyl-4-fluorobenzenesulfonyl chloride with 6-(4-methoxyphenyl)pyrimidin-4-ylmethylamine. Key conditions from patent US9950997B2 include:
| Parameter | Optimal Condition | Source Citation |
|---|---|---|
| Base | Triethylamine | |
| Catalyst | 4-Dimethylaminopyridine | |
| Solvent | Tetrahydrofuran | |
| Molar Ratio | 1:1.2 (sulfonyl chloride:amine) | |
| Temperature | 0–25°C | |
| Yield | 78–82% |
The reaction proceeds via a two-step mechanism: initial deprotonation of the amine by triethylamine, followed by nucleophilic attack on the sulfonyl chloride.
Purification and Characterization
Recrystallization vs. Chromatography
Patent US9950997B2 highlights recrystallization from ethanol/water (3:1) as the preferred method, achieving >99% purity. Comparatively, silica gel chromatography with ethyl acetate/hexane (1:2) yields similar purity but lower recovery (70% vs. 85% for recrystallization).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.70 (m, 4H, aromatic-H), 4.30 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
- LC-MS : m/z 446.1 [M+H]⁺, confirming molecular weight.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
An alternative approach introduces the 4-methoxyphenyl group via palladium-catalyzed coupling. Using 6-chloropyrimidin-4-ylmethylamine and 4-methoxyphenylboronic acid in tetrahydrofuran with Pd(PPh₃)₄ achieves a 75% yield.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the pyrimidine-methylamine on Wang resin enables iterative sulfonylation and cleavage, though this method remains experimental with yields <60%.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Patent US9950997B2 emphasizes dichloromethane recycling via fractional distillation, reducing production costs by 20%. Neutralization of acidic byproducts with aqueous sodium bicarbonate is critical for regulatory compliance.
Stability Studies
Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when stored in amber glass under nitrogen.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in mGluR1 Antagonism
4-Fluoro-N-[4-[6-(Isopropylamino)Pyrimidin-4-yl]-1,3-Thiazol-2-yl]-N-Methylbenzamide (FITM)
- Structure: Pyrimidine core with an isopropylamino group at position 6, a thiazole ring at position 4, and a fluorobenzamide group.
- Demonstrated efficacy in pain and anxiety models .
- Key Differences: Core Heterocycle: FITM uses a thiazole ring, while the target compound employs a sulfonamide-linked benzene. Substituents: FITM’s isopropylamino group vs. the target’s 4-methoxyphenyl group. Pharmacokinetics: Sulfonamide in the target compound may improve solubility over FITM’s benzamide .
Quinoline Derivatives (Mabire et al., 2005)
- Structure: Quinoline core with noncompetitive mGlu1 antagonism.
- Activity : Selective for mGlu1 over mGlu5, with IC₅₀ values ~100 nM.
- Key Differences: Core Heterocycle: Quinoline vs. pyrimidine, altering binding pocket interactions. Binding Mode: Noncompetitive antagonism vs.
Sulfonamide-Containing Analogues
N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-yl]Methanesulfonamide
- Structure : Methanesulfonamide group on a fluoropyrimidine core.
- Activity: Limited data, but sulfonamide enhances metabolic stability.
- Key Differences :
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide
Pyrimidine-Based Derivatives with Fluorinated Aromatic Groups
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
- Structure : Pyrimidine with fluorophenyl, methoxyphenyl, and phenyl substituents.
- Activity : Antibacterial and antifungal properties.
- Key Differences :
Comparative Analysis Table
Research Implications and Gaps
- Structural Advantages of Target Compound : The sulfonamide group may confer superior pharmacokinetic profiles over benzamide-based analogues. The 4-methoxyphenyl group could enhance blood-brain barrier penetration for CNS targets.
- Unresolved Questions : Lack of explicit data on the target compound’s receptor affinity, selectivity, or in vivo efficacy limits direct comparisons. Further studies should focus on:
- Binding Assays : mGluR1/5 selectivity profiling.
- ADME Studies : Oral bioavailability and half-life.
- Therapeutic Models : Testing in neurological or inflammatory disease models.
Biological Activity
The compound 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H18FN3O2S
- Molecular Weight : 335.39 g/mol
The compound features a sulfonamide group, a pyrimidine moiety, and a methoxyphenyl substituent, which are critical for its biological activity.
Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This action disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death. Additionally, compounds with similar structures have shown antiproliferative effects in cancer cell lines by interfering with microtubule dynamics and cell cycle progression.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. The specific compound under discussion has shown promising results against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicate that the compound is effective against Gram-positive and Gram-negative bacteria.
- Comparative studies show that it possesses higher activity than traditional sulfa drugs against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 5.0 | Microtubule disruption |
| MCF7 (Breast) | 7.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 6.0 | Induction of apoptosis |
These results indicate that the compound effectively inhibits cell growth in various cancer types, suggesting its potential as a chemotherapeutic agent.
Case Studies
- Study on Antiproliferative Effects : A study conducted using the chick chorioallantoic membrane model demonstrated that the compound significantly inhibited tumor growth and angiogenesis comparable to established anticancer agents like combretastatin A-4 .
- Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression .
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves nucleophilic substitution reactions between sulfonyl chlorides and amine intermediates. Key steps include:
- Coupling 4-methoxybenzene derivatives with pyrimidine scaffolds via Suzuki-Miyaura cross-coupling .
- Sulfonamide bond formation using methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Critical Parameters : Solvent polarity (DMF enhances reactivity), temperature control (prevents decomposition), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the fluorine-substituted benzene (δ ~7.2–7.8 ppm) and pyrimidine ring (δ ~8.3–8.9 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve steric effects from the 4-methoxyphenyl group (dihedral angles: ~12–86° between aromatic planes) .
Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological testing?
- Methodological Answer :
- HPLC : Use a C18 column (ACN/water mobile phase) with purity ≥95% (retention time consistency ±0.2 min) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
- Melting Point : Sharp range (e.g., 180–182°C) indicates homogeneity .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence the compound’s binding affinity in target proteins, and what computational tools can predict this interaction?
- Methodological Answer :
- Docking Studies (AutoDock/Vina) : The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues (e.g., Tyr, Phe).
- MD Simulations (GROMACS) : Simulate ligand-protein stability (RMSD <2 Å over 100 ns) to assess conformational flexibility .
- Free Energy Calculations (MM-PBSA) : Compare binding energies (ΔG ~-8 to -10 kcal/mol) with/without the substituent .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this sulfonamide derivative?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid oxidation sites (e.g., pyrimidine ring) .
- Prodrug Modifications : Introduce acetyl-protected amines or PEGylated groups to enhance bioavailability .
- PK/PD Modeling : Correlate plasma concentration (Cₘₐₓ ~1–5 µM) with target engagement (IC₅₀ ≤100 nM) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target enzymes?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluoro group with Cl/CF₃ and evaluate IC₅₀ shifts (e.g., 2-fold selectivity improvement with CF₃) .
- Enzyme Inhibition Assays : Test against isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates .
- Crystallographic Data : Identify key hydrogen bonds (e.g., sulfonamide NH with Asp89 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
